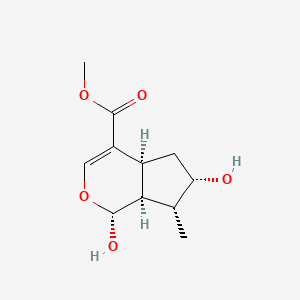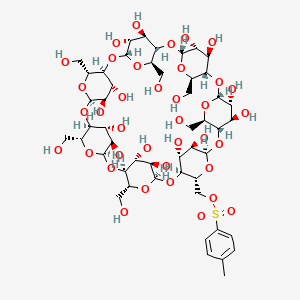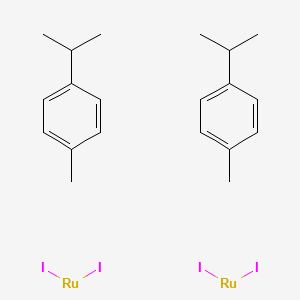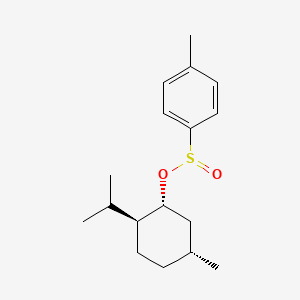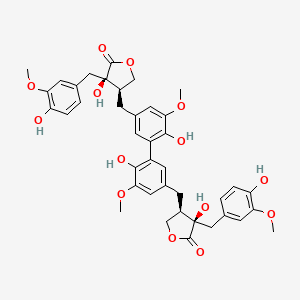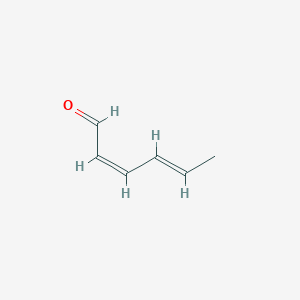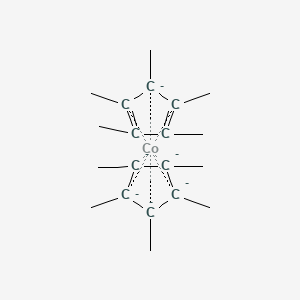
Hptdp
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hptdp is a chemical compound with the molecular formula C11H16F6N3OPS and a molecular weight of 383.29 g/mol . It is known for its white crystalline powder form and has a melting point range of 122-130°C . This compound is used in various scientific research applications due to its unique chemical properties.
准备方法
The synthesis of Hptdp involves several steps. One common method includes the reaction of 1,3-dimethylpropyleneuronium with 2-pyridylthio-1-oxide in the presence of hexafluorophosphate . The reaction is typically carried out under controlled temperature conditions, usually between 0-5°C, to ensure the stability of the intermediate products. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity.
化学反应分析
Hptdp undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or thioethers.
科学研究应用
Hptdp is widely used in scientific research, including:
Chemistry: It is utilized as a reagent in organic synthesis for the preparation of various pyridylthio derivatives.
Biology: The compound is used in biochemical assays to study enzyme activities and protein interactions.
Medicine: Research involving this compound includes its potential use in drug development and therapeutic applications.
作用机制
The mechanism of action of Hptdp involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition or modulation of enzyme activities. This interaction is crucial for its applications in biochemical assays and drug development .
相似化合物的比较
Hptdp can be compared with similar compounds such as:
S-(1-Oxo-2-pyridyl)thio-1,3-dimethylpropyleneuronium tetrafluoroborate: This compound has similar reactivity but differs in the counterion, which can affect its solubility and stability.
S-(1-Oxo-2-pyridyl)thio-1,3-dimethylpropyleneuronium chloride: This variant has a chloride counterion, which may influence its reactivity and applications in different chemical environments.
The uniqueness of this compound lies in its hexafluorophosphate counterion, which provides enhanced stability and solubility in various solvents, making it a valuable reagent in scientific research.
属性
分子式 |
C11H16F6N3OPS |
|---|---|
分子量 |
383.3 g/mol |
IUPAC 名称 |
1,3-dimethyl-2-(1-oxidopyridin-1-ium-2-yl)sulfanyl-5,6-dihydro-4H-pyrimidin-1-ium;hexafluorophosphate |
InChI |
InChI=1S/C11H16N3OS.F6P/c1-12-7-5-8-13(2)11(12)16-10-6-3-4-9-14(10)15;1-7(2,3,4,5)6/h3-4,6,9H,5,7-8H2,1-2H3;/q+1;-1 |
InChI 键 |
GKSIQKDHGGAQRL-UHFFFAOYSA-N |
SMILES |
CN1CCC[N+](=C1SC2=CC=CC=[N+]2[O-])C.F[P-](F)(F)(F)(F)F |
规范 SMILES |
CN1CCC[N+](=C1SC2=CC=CC=[N+]2[O-])C.F[P-](F)(F)(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


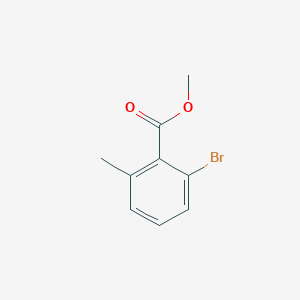
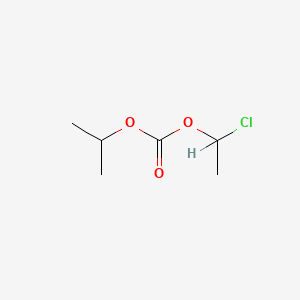
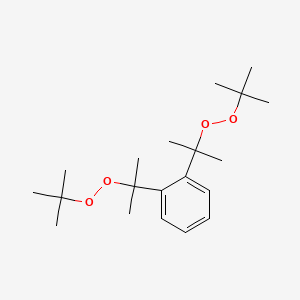
![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(1R,2S,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1631345.png)
